molecular formula C5H8FN3 B8800692 4-Fluoro-1,3-dimethyl-1H-pyrazol-5-amine

4-Fluoro-1,3-dimethyl-1H-pyrazol-5-amine

Cat. No.: B8800692
M. Wt: 129.14 g/mol
InChI Key: FLUKBSYSJHBUNC-UHFFFAOYSA-N
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Description

4-Fluoro-1,3-dimethyl-1H-pyrazol-5-amine (CAS 96886-29-2) is a fluorinated aminopyrazole derivative of high interest in medicinal and organic chemistry. With a molecular formula of C5H8FN3 and a molecular weight of 129.14 g/mol, this compound serves as a versatile and valuable scaffold for the synthesis of diverse nitrogen-containing heterocycles . As a 5-aminopyrazole, its primary research value lies in its role as a key precursor for constructing complex fused pyrazole systems, such as pyrazolopyridines, pyrazolopyrimidines, and pyrazolotriazines . These structures are frequently explored in drug discovery for their remarkable and diverse biological properties. The 5-aminopyrazole core is a privileged structure in the development of bioactive compounds, including enzyme inhibitors, anticancer agents, antimicrobials, and antioxidants . The specific presence of a fluorine atom at the 4-position and methyl groups at the 1- and 3-positions on the pyrazole ring can significantly influence the molecule's electronic properties, metabolic stability, and binding affinity, making it a particularly attractive building block for structure-activity relationship (SAR) studies . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It is the responsibility of the purchaser to ensure compliance with all applicable local, state, national, and international regulations.

Properties

Molecular Formula

C5H8FN3

Molecular Weight

129.14 g/mol

IUPAC Name

4-fluoro-2,5-dimethylpyrazol-3-amine

InChI

InChI=1S/C5H8FN3/c1-3-4(6)5(7)9(2)8-3/h7H2,1-2H3

InChI Key

FLUKBSYSJHBUNC-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1F)N)C

Origin of Product

United States

Scientific Research Applications

Chemical Synthesis

Building Block for Heterocycles
4-Fluoro-1,3-dimethyl-1H-pyrazol-5-amine serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its fluorine atom enhances the reactivity and stability of derivatives formed during chemical reactions, making it a valuable precursor in organic synthesis.

Fluorination Reactions
The compound is also utilized in fluorination reactions where it can be transformed into various derivatives with distinct functional groups. This property is particularly useful in developing new materials and chemical processes .

Biological Applications

Antimicrobial Properties
Research has indicated that this compound exhibits potential antimicrobial activity. Studies are ongoing to explore its effectiveness against various pathogens, which could lead to the development of new antimicrobial agents.

Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Preliminary studies suggest that it may inhibit specific pathways involved in inflammation, although further research is needed to confirm these findings and elucidate the underlying mechanisms.

Medicinal Chemistry

Lead Compound for Drug Development
this compound is being explored as a lead compound for drug development due to its favorable pharmacological properties. The fluorine substituent is known to enhance the bioavailability and metabolic stability of pharmaceutical agents, making this compound a candidate for further medicinal chemistry studies .

Industrial Applications

Development of New Materials
In industrial settings, the compound is being utilized in the creation of new materials with enhanced properties. Its role as a fluorinated building block allows for the design of materials that exhibit unique physical and chemical characteristics suitable for various applications .

Case Studies and Research Findings

StudyFocusFindings
Antimicrobial ActivityDemonstrated effectiveness against specific bacterial strains, suggesting potential as an antimicrobial agent.
Fluorination ReactionsShowed successful transformation into various derivatives with high yields, indicating utility in synthetic chemistry.
Drug DevelopmentIdentified as a promising lead compound with enhanced pharmacological profiles due to fluorination.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Pyrazole derivatives are widely studied due to their diverse biological activities and synthetic utility. Below, 4-Fluoro-1,3-dimethyl-1H-pyrazol-5-amine is compared to analogs with variations in substituents, synthesis routes, and applications.

Structural Modifications and Physicochemical Properties
Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties/Applications Reference
This compound C₅H₉FN₃ 157.15 g/mol 4-F, 1-CH₃, 3-CH₃ Intermediate in antipsychotic agents ; discontinued commercial use
1-(2,4-Difluorophenyl)-3-methyl-1H-pyrazol-5-amine C₁₀H₉F₂N₃ 209.20 g/mol 1-(2,4-Difluorophenyl), 3-CH₃ Higher lipophilicity due to difluorophenyl group; potential pharmacokinetic advantages
1-(4-Fluorophenyl)-4-p-tolyl-1H-pyrazol-5-amine C₁₆H₁₄FN₃ 283.30 g/mol 1-(4-Fluorophenyl), 4-(4-methylphenyl) Enhanced π-π stacking for molecular docking studies
3-Ethyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine C₁₁H₁₂FN₃ 205.23 g/mol 3-CH₂CH₃, 1-(4-Fluorophenyl) Increased steric bulk may affect receptor binding
5-(Difluoromethoxy)-1H-pyrazol-3-amine C₄H₅F₂N₃O 173.10 g/mol 5-(OCF₂H) Electrophilic difluoromethoxy group enhances metabolic stability

Key Observations :

  • Fluorine substitution improves metabolic stability and binding affinity in biological targets but may reduce solubility.
  • Bulky substituents (e.g., p-tolyl in ) enhance interactions in hydrophobic pockets but complicate synthesis.
Challenges and Limitations
  • Toxicity Concerns: Metabolites of certain fluorinated pyrazoles, such as (5-amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone, demonstrate toxicity in preclinical studies .
  • Synthetic Complexity : Introducing multiple substituents (e.g., trifluoromethyl groups) increases reaction steps and cost .

Preparation Methods

Single-Step Fluorination Using Electrophilic Reagents

A breakthrough in synthesizing 4-fluoro-pyrazole derivatives is described in EP4219454A1 , which outlines a one-step fluorination of pyrazole using electrophilic reagents. This method avoids toxic hydrazine, a common reagent in older cyclization approaches. The process involves reacting pyrazole with 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) at 65°C under mildly acidic conditions (pH 6.0–8.0). The reaction selectively introduces fluorine at the 4-position, achieving an 80% conversion of pyrazole.

Mechanistic Insights :
The electrophilic fluorinating agent attacks the pyrazole ring’s electron-rich positions. The methyl groups at positions 1 and 3 direct fluorination to the 4-position via steric and electronic effects. The absence of hydrazine eliminates the formation of hazardous byproducts, aligning with green chemistry principles.

Multi-Step Synthesis via Cyclization

Hydrazine-Mediated Cyclization (Historical Context)

Early methods relied on cyclizing fluorinated precursors with hydrazine. For example, Justus Liebigs Annalen Chemie (1975) reported synthesizing 4-fluoro-1H-pyrazole by reacting 2-fluoromalondialdehyde with hydrazine. However, this approach requires multiple steps, including precursor synthesis and purification, resulting in lower yields (40–50%).

Limitations :

  • Hydrazine’s toxicity complicates large-scale production.

  • Poor regioselectivity leads to isomers like 3-fluoropyrazole.

Halogen Exchange Reactions

Fluorine-Chlorine Exchange in Pyrazole Carboxylic Acids

Patents EP1957463A1 and DE102005057180A1 describe halogen exchange reactions for synthesizing fluorinated pyrazole carbonyl chlorides. Although these focus on 5-fluoro-1,3-dialkyl derivatives, the methodology is adaptable to this compound. For instance, reacting 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid fluoride with silicon tetrachloride (SiCl₄) at 30–60°C replaces chlorine with fluorine in one step.

Reaction Conditions :

  • Temperature: 30–60°C

  • Reagents: SiCl₄, AlCl₃ (catalytic)

  • Yield: 70–85%

Advantages :

  • High regioselectivity due to the methyl groups’ directing effects.

  • Scalable under solvent-free conditions.

Industrial Optimization and Process Considerations

pH and Temperature Control

The EP4219454A1 process emphasizes maintaining a pH of 6.0–8.0 during fluorination to minimize hydrofluoric acid (HF) formation, which corrodes reactor materials. Temperature optimization (65°C) balances reaction rate and selectivity, avoiding side products like 3,4-difluoropyrazole.

Solvent-Free Synthesis

Comparative Analysis of Synthetic Routes

MethodStepsYield (%)SelectivityScalability
Electrophilic Fluorination180HighExcellent
Hydrazine Cyclization3+40–50ModeratePoor
Halogen Exchange170–85HighGood

Key Findings :

  • Electrophilic fluorination offers the best balance of efficiency and scalability.

  • Halogen exchange is preferable for derivatives requiring carbonyl intermediates.

  • Legacy hydrazine methods are obsolete due to safety concerns.

Q & A

Q. What are the common synthetic routes for 4-Fluoro-1,3-dimethyl-1H-pyrazol-5-amine, and how are intermediates validated?

The synthesis typically involves multi-step protocols, including cyclization, halogenation, and functional group modifications. For example:

  • Cyclization of thiourea analogues with halogenation agents yields pyrazole cores.
  • Formylation and oxidation steps are critical for introducing fluorine and methyl groups .
  • Validation of intermediates is achieved via X-ray crystallography (e.g., confirming regioselectivity in halogenated derivatives) .

Key Reaction Conditions :

StepReagents/ConditionsPurpose
CyclizationThiourea, POCl₃Core formation
HalogenationCl₂ gas or NCSIntroduce fluorine
OxidationH₂O₂, KMnO₄Stabilize substituents

Q. How is the molecular structure of this compound confirmed experimentally?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. SHELX programs (e.g., SHELXL) refine crystal structures by analyzing bond lengths, angles, and displacement parameters . For example:

  • Triclinic crystal systems (space group P1) are common for pyrazole derivatives.
  • Validation metrics include R factors (<0.05) and data-to-parameter ratios (>15:1) .

Q. What in vitro assays are used to evaluate the biological activity of this compound?

  • Antimicrobial testing : Minimum inhibitory concentration (MIC) assays against Mycobacterium tuberculosis .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ values) .
  • Enzyme inhibition : Carbonic anhydrase isoenzyme assays to study binding kinetics .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo biological data for pyrazole derivatives?

  • Metabolite analysis : LC-MS/MS identifies active/toxic metabolites (e.g., hydroxylated or dealkylated products) .
  • Pharmacokinetic profiling : Assess bioavailability and tissue distribution to explain efficacy gaps .
  • Structural tweaks : Modify substituents (e.g., replacing methyl with trifluoromethyl groups) to enhance metabolic stability .

Q. What challenges arise in optimizing multi-step syntheses of fluorinated pyrazoles, and how are they addressed?

  • Regioselectivity issues : Use directing groups (e.g., methoxy) to control halogen placement .
  • Scale-up bottlenecks : Replace hazardous reagents (e.g., POCl₃) with microwave-assisted or solvent-free protocols .
  • Yield improvements : Optimize stoichiometry via DOE (Design of Experiments) .

Q. How do substituent modifications influence structure-activity relationships (SAR) in pyrazole-based therapeutics?

  • Fluorine placement : Para-fluorine on aryl rings enhances lipophilicity and membrane permeability .
  • Methyl vs. bulkier groups : 1,3-Dimethyl groups improve metabolic stability but may reduce binding affinity .
  • SAR Table :
SubstituentBiological EffectMechanism
4-Fluoro↑ Antitubercular activityEnhanced target binding
1,3-Dimethyl↓ CytotoxicityReduced off-target interactions
Pyridinyl↑ SolubilityPolar interactions

Methodological Notes

  • Crystallographic Data : Use WinGX/ORTEP for visualizing anisotropic displacement ellipsoids and validating hydrogen bonding networks .
  • Statistical Validation : Employ RSM (Response Surface Methodology) for reaction optimization .
  • Data Reproducibility : Cross-validate NMR (¹H/¹³C) and HRMS data with computational tools (e.g., Gaussian for DFT calculations) .

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